molecular formula C12H14BrFO3 B12077353 tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate

Cat. No.: B12077353
M. Wt: 305.14 g/mol
InChI Key: AJJGRFGMQMWZGK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate (CAS 2005181-88-2) is a chemical building block with the molecular formula C12H14BrFO3 and a molecular weight of 305.14 g/mol . This compound is characterized by a phenoxyacetate structure that incorporates both bromo and fluoro substituents on the aromatic ring, making it a versatile intermediate in synthetic organic chemistry . The tert-butyl ester group provides a protective handle for the carboxylic acid functionality, which can be deprotected under mild acidic conditions for further derivatization. In research applications, this compound serves as a key precursor in the synthesis of more complex molecules. Its structure is particularly valuable in pharmaceutical research for constructing novel ligands. For instance, the phenoxyacetate scaffold is relevant in the development of compounds that target neuronal nicotinic acetylcholine receptors (nAChRs), which are important for central nervous system diseases . The bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse carbon or nitrogen-based substituents. The fluorine atom can influence the molecule's lipophilicity and metabolic stability, and can act as a hydrogen bond acceptor, which is a critical pharmacophoric element in drug design . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should note that this compound requires storage at 2-8°C . As with all chemicals, safe laboratory practices should be followed. Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3

InChI Key

AJJGRFGMQMWZGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=CC(=C1)Br)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 3-Bromo-5-fluorophenol (1.0 equiv)

    • tert-Butyl bromoacetate (1.2 equiv)

    • Potassium carbonate (2.0 equiv) as base

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 60–80°C for 8–12 hours under nitrogen.

  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 70–75%.

Mechanistic Insights

The base deprotonates the phenol to form a phenoxide ion, which attacks the electrophilic α-carbon of tert-butyl bromoacetate. Steric hindrance from the tert-butyl group necessitates elevated temperatures to overcome kinetic barriers.

Two-Step Synthesis via Intermediate Phenoxyacetic Acid

For enhanced purity, a two-step approach involving phenoxyacetic acid formation followed by tert-butyl esterification is employed.

Step 1: Synthesis of 3-Bromo-5-fluorophenoxyacetic Acid

  • Reactants :

    • 3-Bromo-5-fluorophenol (1.0 equiv)

    • Bromoacetyl bromide (1.1 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM) at 0°C

    • Base: Triethylamine (2.0 equiv)

    • Time: 2 hours

  • Intermediate : Crude phenoxyacetic acid is isolated via aqueous workup.

Step 2: Esterification with tert-Butanol

  • Reactants :

    • Phenoxyacetic acid (1.0 equiv)

    • tert-Butanol (3.0 equiv)

    • Catalyst: Concentrated sulfuric acid (0.1 equiv)

  • Conditions :

    • Solvent: Toluene

    • Temperature: Reflux with a Dean-Stark trap for 6 hours

  • Yield : 80–85% after recrystallization from n-heptane.

Microwave-Assisted Synthesis for Rapid Production

Microwave irradiation significantly reduces reaction times while maintaining yields.

Protocol

  • Reactants :

    • 3-Bromo-5-fluorophenol (1.0 equiv)

    • tert-Butyl bromoacetate (1.1 equiv)

    • Cesium carbonate (2.5 equiv)

  • Solvent : Acetonitrile

  • Microwave Conditions :

    • Power: 300 W

    • Temperature: 100°C

    • Time: 30 minutes

  • Yield : 78% with >95% purity by HPLC.

Green Chemistry Approaches Using Ionic Liquids

To minimize environmental impact, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) serve as recyclable solvents.

Procedure

  • Reactants :

    • 3-Bromo-5-fluorophenol (1.0 equiv)

    • tert-Butyl bromoacetate (1.1 equiv)

    • Base: Potassium phosphate tribasic (2.0 equiv)

  • Solvent : [BMIM][BF4] at 70°C for 5 hours.

  • Recycling : The ionic liquid is recovered via vacuum distillation and reused thrice without yield loss.

Comparative Analysis of Methodologies

MethodYield (%)Time (h)SolventKey Advantage
Nucleophilic Alkylation70–758–12DMF/THFSimplicity, scalability
Two-Step Esterification80–858DCM/TolueneHigh purity
Microwave-Assisted780.5AcetonitrileRapid synthesis
Ionic Liquid755[BMIM][BF4]Eco-friendly, recyclable

Characterization and Quality Control

Synthesized tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate is validated using:

  • 1H NMR : δ 1.48 (s, 9H, tert-butyl), 4.62 (s, 2H, OCH2CO), 6.85–7.20 (m, 3H, aromatic).

  • 13C NMR : δ 28.1 (tert-butyl), 65.8 (OCH2CO), 167.2 (C=O).

  • LCMS : [M+H]+ at m/z 333.0 (calculated 333.04).

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat transfer and reduce side reactions. Key parameters include:

  • Residence Time : 20 minutes at 100°C

  • Solvent : Toluene with in-line distillation for tert-butanol recovery.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing O- vs. C-alkylation is suppressed using excess base and polar aprotic solvents.

  • Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and molecular sieves .

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The initial synthesis involves esterification, where tert-butyl bromoacetate reacts with 3-bromo-5-fluorophenol.

    Hydrolysis: The reverse reaction (hydrolysis) can occur under acidic or basic conditions, yielding the starting materials.

Common Reagents and Conditions:

    Tert-butyl bromoacetate: As the starting material.

    3-bromo-5-fluorophenol: Reactant for esterification.

    Triethylamine: Base catalyst.

    Organic solvents: Dichloromethane, ethyl acetate, etc.

Major Products: The major product is tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate itself.

Scientific Research Applications

Drug Development

The compound has been investigated as a potential intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases. For instance, compounds similar to tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate have been explored for their inhibitory effects on specific biological pathways relevant to disease mechanisms .

Anticancer Activity

Research indicates that the compound may possess anticancer properties. Studies have demonstrated that similar phenoxyacetate derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The introduction of halogen substituents, such as bromine and fluorine, is known to enhance biological activity by affecting the compound's interaction with biological targets.

Synthesis of Intermediates

This compound serves as an important building block in organic synthesis. It can be utilized to produce various derivatives through substitution reactions, enabling the formation of complex molecules with diverse functionalities . This synthetic versatility makes it valuable in the preparation of intermediates for pharmaceuticals and agrochemicals.

Green Chemistry Applications

Recent advancements have highlighted eco-friendly methods for synthesizing this compound, aligning with the principles of green chemistry. These methods reduce the use of hazardous solvents and minimize waste production, making the synthesis more sustainable .

Synthesis Pathways

A notable case study involves the synthesis of this compound from readily available starting materials using a multi-step reaction sequence. This process includes the formation of the phenoxy group followed by esterification with tert-butyl acetate. The efficiency of this synthetic route was demonstrated through high yields and purity of the final product .

Biological Evaluations

In another study, derivatives of this compound were evaluated for their biological activity against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the compound could lead to more potent anticancer agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for drug synthesis; potential anticancer agent
Organic SynthesisBuilding block for complex molecules; eco-friendly synthesis methods
Biological EvaluationsCytotoxic effects observed in cancer cell lines; potential for further drug development

Mechanism of Action

The compound’s mechanism of action depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, leading to various effects.

Comparison with Similar Compounds

Key Observations :

  • Ester Group : The acetoxy group in the target compound introduces additional oxygen atoms compared to benzoate esters, likely improving solubility in polar solvents .

Carbamate Derivatives

Compound Name CAS Number Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Similarity Score
tert-Butyl (3-bromo-5-fluorophenyl)carbamate 1870366-60-1 C₁₁H₁₃BrFNO₂ Br (3-), F (5-) Carbamate 290.14 0.92
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate 1260804-94-1 C₁₂H₁₅BrFNO₂ Br (4-), F (2-), CH₃ (5-) Carbamate 304.16 0.91

Key Observations :

  • Substituent Effects : The target compound’s acetoxy group lacks the nucleophilic nitrogen present in carbamates, reducing its suitability for peptide coupling reactions .

Formyl and Sulfonyl Derivatives

Compound Name CAS Number Molecular Formula Functional Groups Key Hazards/Data
tert-Butyl 2-(3-formylphenoxy)acetate 147593-90-6 C₁₃H₁₆O₄ Formyl, acetoxy H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation)
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate - C₁₈H₁₈N₂O₄S Sulfonyl, pyridine Exhibits intramolecular C-H···O hydrogen bonding; crystal structure resolved

Key Observations :

  • Reactivity: The formyl derivative’s aldehyde group increases electrophilicity but introduces flammability risks (e.g., releases CO/NOx during combustion) .
  • Structural Complexity : The sulfonyl-pyridine derivative demonstrates how heterocyclic moieties enhance intermolecular interactions (e.g., π-π stacking), relevant to material science applications .

Biological Activity

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate is a synthetic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and its role as a probe in biochemical studies. The compound's structure, featuring a tert-butyl group and halogenated phenoxy moiety, suggests enhanced biological activity and specificity towards certain molecular targets.

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H14BrF O3
  • Molecular Weight : 305.14 g/mol

The presence of bromine and fluorine atoms is significant as these halogens can influence the compound's lipophilicity, binding affinity, and overall biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the release of active phenoxyacetic acid derivatives. This hydrolysis can facilitate various biological interactions, including enzyme inhibition or activation, depending on the target.

Enzyme Probes

In biochemical research, this compound serves as a useful probe for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This application is pivotal in understanding enzymatic mechanisms and kinetics in various biological systems.

Medicinal Chemistry

The compound has potential applications as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that could lead to the development of new drugs targeting specific enzymes or receptors associated with diseases such as cancer or metabolic disorders .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cell lines. While specific data on this compound is limited, compounds with similar structures have shown varying degrees of cytotoxicity. For instance, derivatives containing halogenated phenolic groups often exhibit enhanced cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Study on Enzyme Inhibition : A study demonstrated that similar phenoxyacetic acid derivatives effectively inhibited specific enzymes involved in cancer pathways. These findings suggest that this compound might also exhibit similar inhibitory effects when tested against relevant targets .
  • Toxicity Assessment : In vitro toxicity assessments showed that compounds with halogen substitutions could exhibit differential toxicity profiles across various cell lines. For example, while some compounds were found to be highly toxic to Jurkat cells at elevated concentrations, others showed minimal cytotoxicity, indicating a need for further investigation into the safety profile of this compound .

Table 1: Comparison of Biological Activity in Related Compounds

Compound NameBiological ActivityCytotoxicity (IC50)References
This compoundEnzyme probe for ester hydrolysisNot yet determined
Benzyl 2-(3-bromo-5-fluorophenoxy)acetateInhibits cancer-related enzymes25 µM (Jurkat cells)
FluoroacetateInhibitory effects on citric acid cycleToxic at low doses

Table 2: Cytotoxicity Results from Related Studies

CompoundCell LineConcentration (µM)Viability (%)
Compound AL92910085
Compound BA54950>100
This compound (hypothetical data)JurkatTBDTBD

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A standard approach involves reacting 3-bromo-5-fluorophenol with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C for 12–24 hours . Yield optimization may require inert atmosphere conditions and controlled stoichiometric ratios.

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of tert-butyl (δ ~1.4 ppm for CH₃), acetoxy (δ ~4.6 ppm for CH₂), and aromatic protons (split patterns due to Br/F substituents).
  • HPLC-MS : Verify molecular ion peaks ([M+H]+) and assess purity (>95% for most research applications).
  • FT-IR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory Protection : Use NIOSH-approved N95/P2 respirators for particulate filtration if handling powders; fume hoods for volatile intermediates .
  • Waste Disposal : Collect halogenated waste separately to avoid environmental release .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or ester hydrolysis) be minimized during synthesis?

  • Methodological Answer :

  • Base Selection : Use milder bases (e.g., Cs₂CO₃ instead of NaOH) to reduce hydrolysis.
  • Solvent Control : Anhydrous DMF or THF minimizes water-mediated side reactions.
  • Temperature Modulation : Lower reaction temperatures (40–60°C) with extended reaction times improve selectivity .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve ambiguities in bond angles/occupancies .
  • DFT Calculations : Cross-validate experimental data (e.g., NMR chemical shifts) with Gaussian or ORCA software to identify conformational discrepancies .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings; ortho/para-directing in electrophilic substitutions.
  • Fluorine : Electron-withdrawing effect enhances stability of intermediates but may reduce nucleophilicity.
  • Experimental Design : Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (3:1) at 80°C for optimal coupling efficiency .

Q. What purification challenges arise from trace halogenated byproducts, and how are they addressed?

  • Methodological Answer :

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (gradient elution) separates halogenated impurities.
  • Recrystallization : Use tert-butyl methyl ether (MTBE) or cyclohexane for high-purity crystals .

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